2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
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Description
2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a chemical compound that has caught the attention of many scientists due to its potential use in scientific research. This compound is also known as EF-24 and has been studied for its potential use in cancer treatment.
Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide has potential applications in the chemoselective acetylation of 2-aminophenol, a key step in the synthesis of antimalarial drugs. The process involves the use of immobilized lipase as a catalyst, exploring various acyl donors to achieve the desired chemoselective monoacetylation. This approach could lead to more efficient and selective synthesis methods for antimalarial compounds (Magadum & Yadav, 2018).
Radioligands for Peripheral Benzodiazepine Receptor
This compound also shows promise in the development of radioligands targeting the peripheral benzodiazepine receptor (PBR), which is significant in neurological research. The synthesis and evaluation of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives, demonstrate potential for brain imaging and studying neuroinflammatory processes, highlighting the compound's applicability in neuroimaging and diagnostic research (Zhang et al., 2003).
Novel Acetamide Synthesis
The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcases the versatility of the core structure of 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide in creating new compounds. These novel derivatives, synthesized using 3-fluoro-4-cyanophenol, illustrate the compound's utility in developing new chemical entities with potential pharmacological applications (Man-li, 2008).
Anticancer and Analgesic Compound Development
Further research into the Leuckart synthesis of acetamide derivatives, including those with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, has revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies underscore the broader pharmacological possibilities of derivatives of 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide in the development of new treatments for cancer and pain management (Rani et al., 2016).
properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXPNPGLAIQJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
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